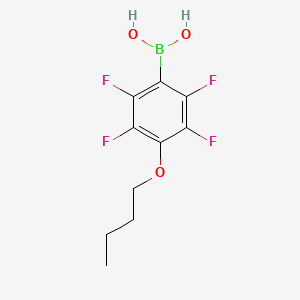

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid

Übersicht

Beschreibung

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for creating complex molecular structures due to their ability to form reversible covalent bonds with various substrates. While the provided papers do not specifically discuss (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to understand the potential characteristics and uses of the compound .

Synthesis Analysis

The synthesis of boronic acids typically involves organometallic intermediates or direct borylation of aromatic compounds. Although the papers provided do not detail the synthesis of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, they do mention the use of boronic acids as intermediates in various reactions, such as the dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , with appropriate modifications to introduce the butoxy and tetrafluorophenyl groups.

Molecular Structure Analysis

Boronic acids are characterized by their trivalent boron center, which can form stable complexes with diols and amines. The presence of fluorine atoms in the phenyl ring, as seen in tris(pentafluorophenyl)borane, can significantly influence the electronic properties of the boron center, potentially enhancing its Lewis acidity . This implies that the tetrafluorophenyl group in (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid could similarly affect its reactivity and binding characteristics.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, condensation to form cyclic structures, and as catalysts in organic transformations . The ortho-substituent on boronic acids has been shown to play a crucial role in catalytic activity by influencing the coordination of reactants to the boron atom . Therefore, the specific substituents on the phenyl ring of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid would be expected to modulate its reactivity in a predictable manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of electron-withdrawing fluorine atoms can increase the acidity and stability of the boronic acid . Additionally, the presence of a butoxy group could affect the compound's solubility in organic solvents. While the papers do not provide specific data on (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, these general trends in boronic acid chemistry can provide a basis for predicting its properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Activation :

- Tris(pentafluorophenyl)borane, a related boron Lewis acid, is utilized in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, demonstrating the potential for similar uses of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in organic and organometallic chemistry (Erker, 2005).

Medical Imaging and Radiotherapy :

- Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are structurally related to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, are useful for labeling biologically active compounds in radiotherapy (Francesconi & Treher, 1990).

Sensing Applications :

- Boronic acid sensors are developed for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, which indicates potential applications of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in the creation of similar sensors (Huang et al., 2012).

Electronics and Photonics :

- The unique properties of boron in stabilizing chelate ligands and enhancing π-conjugation in four-coordinate boron(III) complexes highlight potential applications in luminescent materials for organic electronics and photonics (Sadu et al., 2017).

Biomedical Applications :

- Boronic acid-containing polymers, similar in functional groups to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, are used in treatments for HIV, obesity, diabetes, and cancer. Their reactivity and responsive nature make them valuable in biomedical applications (Cambre & Sumerlin, 2011).

Electrochemical Borylation :

- The electrochemical borylation of carboxylic acids to boronic acids demonstrates a pathway for synthesizing boronic acid derivatives, which could include (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid (Barton et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAQQPCWNJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

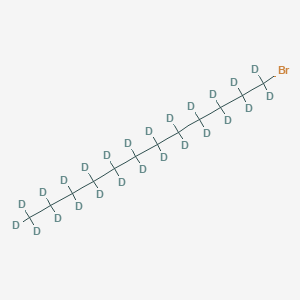

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584708 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

CAS RN |

871126-19-1 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)